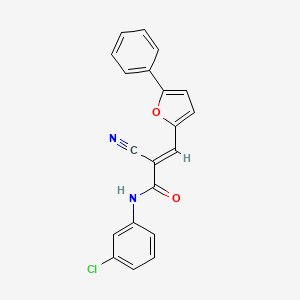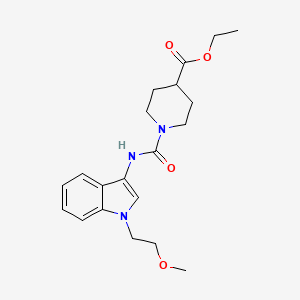
1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Azetidin-2-one derivatives, including those with an aryl sulfonate moiety, have been synthesized and shown to exhibit significant anti-inflammatory and antimicrobial activities (Kendre, Landge, & Bhusare, 2012).
- Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
- Substituted azetidinones derived from dimer of Apremilast have been synthesized, showcasing their potential in pharmacological applications (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).
Antibacterial and β-Lactamase Stability
- Synthesized 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives demonstrated enhanced antimicrobial activities against gram-negative bacteria and β-lactamase-producing bacteria (Kishimoto et al., 1984).
- The creation of 4-(methoxyethyl) monobactams, as key intermediates for monobactam analogs, indicated strong activity against various gram-negative bacteria, except Pseudomonas aeruginosa, and exhibited excellent β-lactamase stability (Yamashita Haruo et al., 1988).
Synthesis of Amino Acid Derivatives
- Enantiomerically pure α- and β-amino acid derivatives have been synthesized using optically active sulfinylaziridines, which involved the treatment with ethylmagnesium bromide or tert-butyllithium (Satoh & Fukuda, 2003).
Chemical Transformation and Degradation
- Aspergillus niger demonstrated the ability to degrade chlorimuron-ethyl, a herbicide, with chlorimuron-ethyl being transformed through cleavage of the sulfonylurea bridge and sulfonylamide linkage (Sharma, Banerjee, & Choudhury, 2012).
Antimicrobial Synthesis
- Novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and 2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones were synthesized and showed considerable antibacterial and antifungal activity (Adem et al., 2022).
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-22-15-6-8-18(9-7-15)14-10-19(11-14)23(20,21)12-13-4-2-3-5-16(13)17/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDJZZPXBWPUHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)




![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)





